molecular formula C10H12N2O2 B8480356 4-(3-Amino-2-hydroxypropoxy)benzonitrile

4-(3-Amino-2-hydroxypropoxy)benzonitrile

Cat. No.: B8480356
M. Wt: 192.21 g/mol
InChI Key: UDZJFMWGZYXJMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Amino-2-hydroxypropoxy)benzonitrile is a useful research compound. Its molecular formula is C10H12N2O2 and its molecular weight is 192.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

4-(3-amino-2-hydroxypropoxy)benzonitrile

InChI

InChI=1S/C10H12N2O2/c11-5-8-1-3-10(4-2-8)14-7-9(13)6-12/h1-4,9,13H,6-7,12H2

InChI Key

UDZJFMWGZYXJMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(CN)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

4-(Oxiranylmethoxy)benzonitrile (from step (i) above; 100 g, 0.57 mol) was added to a mixture of concentrated aqueous ammonium hydroxide (500 mL) and iso-propanol (300 mL). The resulting slurry was stirred at room temperature for 3 days. The reaction mixture was filtered to remove the insoluble by-product, and the filtrate was concentrated in vacuo to give a crude product, which was crystallised from acetonitrile to yield 50 g (46%) of the sub-title compound.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Yield
46%

Synthesis routes and methods II

Procedure details

IPA (300 mL) was added to a stirred suspension of 4-(2-oxiranylmethoxy)benzonitrile (100 g; 571 mmol; see Example A above) in NH3 (500 mL; conc.), and the reaction mixture was stirred at rt. for 3 days. The precipitate was filtered off and the residue concentrated and recrystallized from MeCN to give the sub-title compound in a 46% yield.
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step One
Yield
46%

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